4-benzyl-N-(4-acetamidophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an imino group, a carboxamide group, and a benzodioxole group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual functional groups, followed by their coupling in the correct order. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxole group suggests a rigid, planar structure for this part of the molecule, while the tetrahydrofuran group would add some three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the imino group might be susceptible to reduction, while the carboxamide group could undergo hydrolysis under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure and the functional groups it contains .Scientific Research Applications
Anticonvulsant Activity : A compound structurally similar to N-{(E)-[(3,5-dimethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}-1,3-benzodioxole-5-carboxamide showed potent anticonvulsant effects in animal models, indicating potential applications in the treatment of seizures (Robertson et al., 1987).
Antibacterial and Antifungal Properties : Similar compounds have demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, suggesting potential in fighting bacterial infections (Palkar et al., 2017).
Biological Activity in Heterocyclic Synthesis : The compound's analogs have shown a range of biological activities, including antibacterial properties, which is significant in the field of medicinal chemistry and drug discovery (Vasu et al., 2003).
Synthesis of Novel Heterocyclic Compounds : Its derivatives have been used in the synthesis of novel heterocyclic compounds with potential pharmaceutical interest, indicating its utility in the development of new therapeutic agents (Wardakhan et al., 2005).
Potential in Cancer Therapy : Related compounds have shown cytotoxic activity in cancer cell lines, suggesting a potential application in oncology and cancer treatment research (Chen et al., 2002).
Inhibition of Breast Tumor Metastasis : Certain analogs have shown effectiveness in reducing tumor volumes and inhibiting metastasis in breast cancer models, highlighting a potential role in cancer metastasis treatment (Wang et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-acetamidophenyl)-4-benzyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-14(27)24-16-7-9-17(10-8-16)25-22(29)19-20(28)21-18(11-12-31-21)26(23(19)30)13-15-5-3-2-4-6-15/h2-12,28H,13H2,1H3,(H,24,27)(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCVRAHWXYGSGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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